molecular formula C15H13N3O4S B2643706 3-(1-(Benzo[d]thiazole-2-carbonyl)pyrrolidin-3-yl)oxazolidine-2,4-dione CAS No. 2034291-74-0

3-(1-(Benzo[d]thiazole-2-carbonyl)pyrrolidin-3-yl)oxazolidine-2,4-dione

Cat. No.: B2643706
CAS No.: 2034291-74-0
M. Wt: 331.35
InChI Key: HHSAACKXWAFMOD-UHFFFAOYSA-N
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Description

3-(1-(Benzo[d]thiazole-2-carbonyl)pyrrolidin-3-yl)oxazolidine-2,4-dione is a complex organic compound that features a unique combination of benzo[d]thiazole, pyrrolidine, and oxazolidine-2,4-dione moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-(Benzo[d]thiazole-2-carbonyl)pyrrolidin-3-yl)oxazolidine-2,4-dione typically involves multi-step organic reactions. One common approach starts with the preparation of benzo[d]thiazole-2-carbonyl chloride, which is then reacted with pyrrolidine to form the intermediate 1-(benzo[d]thiazole-2-carbonyl)pyrrolidine. This intermediate is subsequently reacted with oxazolidine-2,4-dione under controlled conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of catalysts, high-throughput screening of reaction conditions, and scaling up the reaction in continuous flow reactors to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

3-(1-(Benzo[d]thiazole-2-carbonyl)pyrrolidin-3-yl)oxazolidine-2,4-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and organometallic compounds (e.g., Grignard reagents) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with varying functional groups.

Scientific Research Applications

3-(1-(Benzo[d]thiazole-2-carbonyl)pyrrolidin-3-yl)oxazolidine-2,4-dione has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.

    Industry: The compound can be used in the production of advanced materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-(1-(Benzo[d]thiazole-2-carbonyl)pyrrolidin-3-yl)oxazolidine-2,4-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Benzo[d]thiazole derivatives: These compounds share the benzo[d]thiazole moiety and may exhibit similar chemical and biological properties.

    Pyrrolidine derivatives: Compounds containing the pyrrolidine ring are often used in pharmaceuticals and organic synthesis.

    Oxazolidine-2,4-dione derivatives: These compounds are known for their applications in medicinal chemistry and material science.

Uniqueness

3-(1-(Benzo[d]thiazole-2-carbonyl)pyrrolidin-3-yl)oxazolidine-2,4-dione is unique due to its combination of three distinct moieties, each contributing to its overall chemical and biological properties

Properties

IUPAC Name

3-[1-(1,3-benzothiazole-2-carbonyl)pyrrolidin-3-yl]-1,3-oxazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O4S/c19-12-8-22-15(21)18(12)9-5-6-17(7-9)14(20)13-16-10-3-1-2-4-11(10)23-13/h1-4,9H,5-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHSAACKXWAFMOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1N2C(=O)COC2=O)C(=O)C3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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